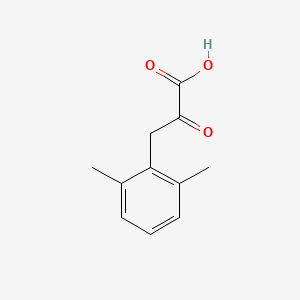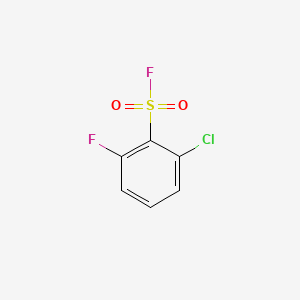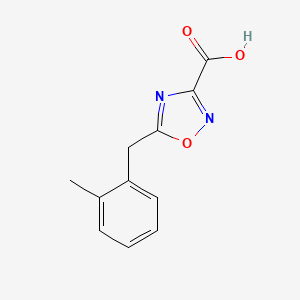
5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a carboxylic acid group and a 2-methylbenzyl substituent. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzyl hydrazine with ethyl chloroformate to form an intermediate, which is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles. Substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in biological activity and chemical properties.
Benzoxazoles: Similar in structure but with an oxygen atom replacing one of the nitrogen atoms in the ring.
Benzimidazoles: Contain a fused benzene and imidazole ring, exhibiting different pharmacological profiles.
Uniqueness
5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of a 2-methylbenzyl group and a carboxylic acid moiety enhances its potential as a versatile compound in various applications .
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)6-9-12-10(11(14)15)13-16-9/h2-5H,6H2,1H3,(H,14,15) |
Clave InChI |
SIWHRVPQHNAJHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC2=NC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


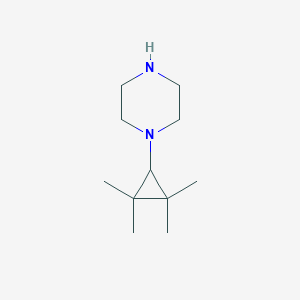
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride](/img/structure/B15310993.png)
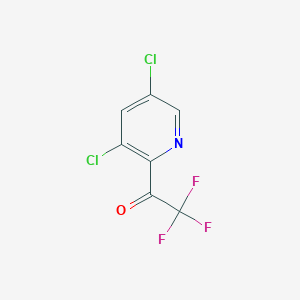
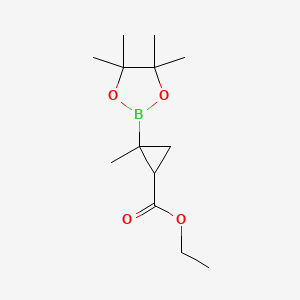
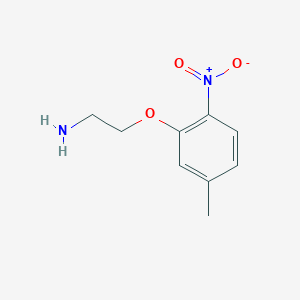
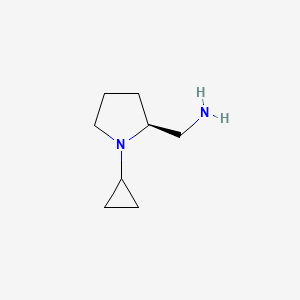
![Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15311027.png)
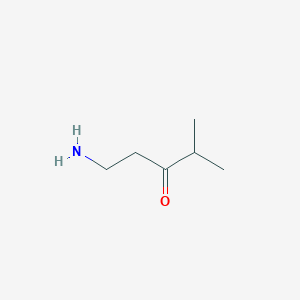
![o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)
![Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate](/img/structure/B15311060.png)

![1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine](/img/structure/B15311072.png)
